molecular formula C10H9N5 B3357638 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone CAS No. 74377-94-9

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone

Cat. No.: B3357638
CAS No.: 74377-94-9
M. Wt: 199.21 g/mol
InChI Key: GCKDRUNUEAIEFF-UHFFFAOYSA-N
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Description

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone is a compound that belongs to the class of pyridazinoindoles. This compound has garnered significant interest due to its potential pharmacological properties, particularly in the field of cancer therapy. It is known for its ability to inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival .

Preparation Methods

The synthesis of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone involves several steps. One common method includes the mono and dialkylation of pyridazino(4,5-b)indole using alkylating agents such as amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of potassium carbonate (K2CO3) in acetone or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO). The hydrazinolysis of mono and di-esters obtained from these reactions yields the target hydrazides .

Chemical Reactions Analysis

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include alkylating agents, oxidizing agents, and reducing agents.

Scientific Research Applications

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone involves the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is critical for cell growth, proliferation, and survival. By inhibiting PI3K, the compound induces apoptosis in cancer cells through the up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic genes .

Comparison with Similar Compounds

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its potent inhibition of the PI3K/AKT/mTOR pathway, making it a promising candidate for targeted cancer therapy.

Properties

IUPAC Name

5H-pyridazino[4,5-b]indol-4-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-14-10-9-7(5-12-15-10)6-3-1-2-4-8(6)13-9/h1-5,13H,11H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKDRUNUEAIEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CN=NC(=C3N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225372
Record name 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74377-94-9
Record name 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074377949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC339348
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone
Reactant of Route 2
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone
Reactant of Route 3
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone
Reactant of Route 4
Reactant of Route 4
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone
Reactant of Route 5
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone
Reactant of Route 6
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-, hydrazone

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